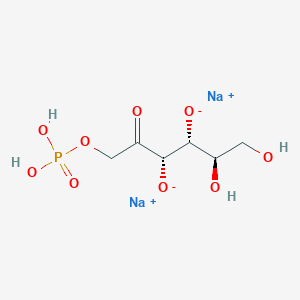

D-Fructose, 6-(dihydrogen phosphate), disodium salt

Übersicht

Beschreibung

D-Fructose, 6-(dihydrogen phosphate), disodium salt: is a chemical compound that plays a crucial role in the glycolytic pathway. It is an intermediate produced by the isomerization of glucose-6-phosphate by phosphoglucoisomerase. This compound is essential in various biochemical processes, particularly in energy metabolism.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: D-Fructose, 6-(dihydrogen phosphate), disodium salt can be synthesized through the isomerization of glucose-6-phosphate using phosphoglucoisomerase. The reaction typically occurs in an aqueous solution under controlled pH and temperature conditions to ensure optimal enzyme activity.

Industrial Production Methods: Industrial production of this compound involves the enzymatic conversion of glucose-6-phosphate to fructose-6-phosphate, followed by the addition of disodium phosphate to form the disodium salt. The process is carried out in large bioreactors with precise control over reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: D-Fructose, 6-(dihydrogen phosphate), disodium salt can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: This compound can also be reduced under specific conditions, although such reactions are less common.

Substitution: Substitution reactions involving the phosphate group can occur, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride.

Substitution: Various nucleophiles can be used to substitute the phosphate group under controlled conditions.

Major Products:

Oxidation: Oxidized derivatives of fructose-6-phosphate.

Reduction: Reduced forms of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Biochemical Role and Properties

D-Fructose, 6-phosphate (F6P) is formed from glucose-6-phosphate through the action of phosphoglucoisomerase. It plays a critical role in the glycolytic pathway, which is essential for cellular energy production. The disodium salt form enhances its solubility and stability in biological systems.

Chemical Properties:

- Molecular Formula: C₆H₁₁Na₂O₉P

- Molecular Weight: 304.10 g/mol

- Appearance: White to off-white powder

- Purity: ≥98%

Applications in Enzymology

D-Fructose, 6-phosphate is utilized extensively in enzymatic studies:

- Enzyme Characterization: It is employed to identify and differentiate various enzymes such as:

- Phosphofructokinases (PFK)

- Pyrophosphate-dependent fructose-6-phosphate 1-phosphotransferases

- D-fructose-6-phosphate aldolases

- Substrate for Enzymatic Reactions: F6P acts as a substrate for enzymes involved in carbohydrate metabolism, enabling researchers to study enzyme kinetics and mechanisms .

Metabolic Studies

F6P is crucial for understanding metabolic pathways:

- Glycolytic Pathway Research: As a key intermediate, it helps elucidate the regulation of glycolysis under various physiological conditions.

- Metabolic Engineering: Researchers utilize F6P to manipulate metabolic pathways in microorganisms for biotechnological applications, such as biofuel production and synthetic biology .

Therapeutic Potential

Emerging studies suggest that D-Fructose, 6-phosphate may have therapeutic applications:

- Diabetes Research: Investigations into its role in glucose metabolism have implications for diabetes management, as it may influence insulin sensitivity and glucose homeostasis.

- Cancer Metabolism: Alterations in F6P levels have been linked to cancer cell metabolism, making it a potential target for cancer therapies .

Case Study 1: Enzyme Kinetics of Phosphofructokinase

A study investigated the effects of varying concentrations of D-Fructose, 6-phosphate on phosphofructokinase activity in Escherichia coli. Results indicated that F6P serves as an allosteric regulator, enhancing enzyme activity at physiological concentrations.

Case Study 2: Metabolic Profiling in Cancer Cells

Research focused on the metabolic profiles of cancer cells revealed that increased levels of D-Fructose, 6-phosphate correlated with enhanced glycolytic flux. This study supports the hypothesis that targeting F6P metabolism may inhibit tumor growth.

Wirkmechanismus

D-Fructose, 6-(dihydrogen phosphate), disodium salt exerts its effects by participating in the glycolytic pathway. It is converted to fructose-1,6-bisphosphate by the enzyme phosphofructokinase. This conversion is a key regulatory step in glycolysis, influencing the rate of glucose metabolism. The compound interacts with various enzymes and metabolic pathways, playing a critical role in cellular energy production.

Vergleich Mit ähnlichen Verbindungen

- D-Glucose, 6-(dihydrogen phosphate), disodium salt

- D-Fructose, 1,6-(dihydrogen phosphate), trisodium salt

- D-Glucose, 1-(dihydrogen phosphate), disodium salt

Comparison: D-Fructose, 6-(dihydrogen phosphate), disodium salt is unique due to its specific role in the glycolytic pathway. Unlike D-Glucose, 6-(dihydrogen phosphate), disodium salt, which is an upstream intermediate, this compound is directly involved in the regulation of glycolysis. Compared to D-Fructose, 1,6-(dihydrogen phosphate), trisodium salt, it is a simpler molecule and serves as a precursor in the pathway. Its unique position and function make it a valuable compound for studying metabolic processes.

Biologische Aktivität

D-Fructose, 6-(dihydrogen phosphate), disodium salt is a phosphorylated sugar that plays a significant role in various metabolic pathways. This compound is particularly important in glycolysis, gluconeogenesis, and other carbohydrate metabolism processes. This article aims to provide a detailed overview of its biological activity, including research findings, case studies, and relevant data tables.

This compound has the chemical formula and is characterized by the presence of two phosphate groups attached to the fructose molecule. This structure enhances its solubility and biological reactivity compared to non-phosphorylated sugars.

Metabolic Pathways Involvement

This compound is involved in several key metabolic pathways:

- Glycolysis : It acts as a substrate for 6-phosphofructokinase (PFK), which catalyzes the conversion of fructose 6-phosphate to fructose 1,6-bisphosphate. This step is crucial in regulating the glycolytic pathway.

- Gluconeogenesis : The compound participates in gluconeogenesis by being converted back to fructose 6-phosphate, highlighting its role in glucose homeostasis.

- Pentose Phosphate Pathway : It contributes to the pentose phosphate pathway, which is vital for generating NADPH and ribulose-5-phosphate, essential for nucleotide synthesis and antioxidant defense mechanisms .

Biological Activity and Functions

The biological activity of this compound can be summarized as follows:

- Regulation of Glycolysis : As an allosteric regulator, it influences the activity of enzymes involved in glucose metabolism.

- Energy Production : It plays a pivotal role in ATP generation through glycolysis.

- Impact on Insulin Secretion : The compound is involved in modulating insulin secretion from pancreatic beta-cells, affecting overall glucose metabolism .

Research Findings

Several studies have explored the biological activity of this compound:

- Case Study on Metabolic Disorders : A study indicated that alterations in fructose metabolism could lead to metabolic disorders such as diabetes and obesity. The regulation of fructose 6-phosphate levels is critical for maintaining metabolic balance .

- Enzymatic Activity : Research has shown that fructose 1,6-bisphosphate acts as an allosteric activator for pyruvate kinase, enhancing glycolytic flux during high-energy demands .

Data Tables

The following table summarizes key enzymatic reactions involving this compound:

| Enzyme | Reaction | Role |

|---|---|---|

| 6-Phosphofructokinase (PFK) | ATP + D-Fructose 6-phosphate → ADP + D-Fructose 1,6-bisphosphate | Key regulatory step |

| Aldolase | D-Fructose 1,6-bisphosphate → dihydroxyacetone phosphate + glyceraldehyde phosphate | Glycolytic cleavage |

| Fructose-1,6-bisphosphatase | D-Fructose 1,6-bisphosphate → D-Fructose 6-phosphate + Pi | Gluconeogenesis |

Eigenschaften

IUPAC Name |

disodium;[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P.2Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;/h3,5-8,10-11H,1-2H2,(H2,12,13,14);;/q;2*+1/p-2/t3-,5-,6-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWRAEINUXILZBD-ABICQQBESA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)COP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Na2O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26177-86-6, 71662-09-4 | |

| Record name | D-Fructose, 6-(dihydrogen phosphate), sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026177866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Fructose, 1-(dihydrogen phosphate), disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.